Cas no 62845-71-0 (16,16-dimethyprostaglandin E2 4-benzaldehyde semicarbazone ester)

16,16-dimethyprostaglandin E2 4-benzaldehyde semicarbazone ester structure
62845-71-0 structure
Product name:16,16-dimethyprostaglandin E2 4-benzaldehyde semicarbazone ester
CAS No:62845-71-0
MF:C30H43N3O6
MW:541.678928613663
CID:958070
PubChem ID:9567933

16,16-dimethyprostaglandin E2 4-benzaldehyde semicarbazone ester Chemical and Physical Properties

Names and Identifiers

    • 16,16-dimethyprostaglandin E2 4-benzaldehyde semicarbazone ester
    • LogP
    • [4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
    • Dimethyl-PGE2-pbase
    • (5Z,11alpha,13E,15R)-4-(((Aminocarbonyl)hydrazono)methyl)phenyl 11,15-dihydroxy-16,16-dimethyl-9-oxoprosta-5,13-dien-oate
    • Prosta-5,13-dien-oic acid, 11,15-dihydroxy-16,16-dimethyl-9-oxo-, 4-(((aminocarbonyl)hydrazono)methyl)phenyl ester, (5Z,11alpha,13E,15R)-
    • 62845-71-0
    • Inchi: InChI=1S/C30H43N3O6/c1-4-5-18-30(2,3)27(36)17-16-24-23(25(34)19-26(24)35)10-8-6-7-9-11-28(37)39-22-14-12-21(13-15-22)20-32-33-29(31)38/h6,8,12-17,20,23-24,26-27,35-36H,4-5,7,9-11,18-19H2,1-3H3,(H3,31,33,38)/b8-6-,17-16+,32-20+/t23-,24-,26-,27-/m1/s1
    • InChI Key: PKMLAURFVOXJGV-UCVYYBDESA-N
    • SMILES: CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC2=CC=C(C=C2)C=NNC(=O)N)O)O

Computed Properties

  • Exact Mass: 541.31539
  • Monoisotopic Mass: 541.31518610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 16
  • Complexity: 876
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 151Ų

Experimental Properties

  • PSA: 151.31

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